4-Amino-3,3-dimethylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,3-dimethylbutanenitrile is an organic compound with the molecular formula C6H12N2 It is a derivative of butanenitrile, characterized by the presence of an amino group and two methyl groups attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,3-dimethylbutanenitrile typically involves the reaction of 3,3-dimethylbutanenitrile with an amine source under specific conditions. One common method is the nucleophilic substitution reaction where an amine group replaces a leaving group on the butanenitrile backbone. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of catalysts and automated systems can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,3-dimethylbutanenitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions, replacing other functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-3,3-dimethylbutanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-3,3-dimethylbutanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the nitrile group can undergo various transformations. These interactions can influence biological processes and chemical reactions, making the compound valuable in research and development .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutanenitrile: Lacks the amino group, making it less reactive in certain types of reactions.
4-Amino-2,2-dimethylbutanenitrile: Similar structure but with different positioning of the amino group, leading to different reactivity and applications.
Uniqueness
4-Amino-3,3-dimethylbutanenitrile is unique due to the presence of both an amino group and two methyl groups on the same carbon atom. This structural feature imparts distinct chemical properties and reactivity, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
4-amino-3,3-dimethylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6(2,5-8)3-4-7/h3,5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCIPDZAMBNKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.